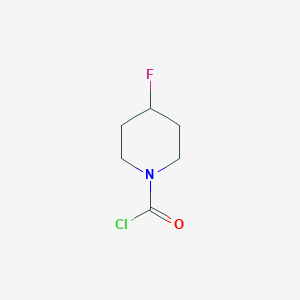

4-Fluoropiperidine-1-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoropiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C6H9ClFNO and a molecular weight of 165.59 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, with a fluorine atom at the 4-position and a carbonyl chloride functional group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropiperidine-1-carbonyl chloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 4-position . The resulting 4-fluoropiperidine is then reacted with phosgene (COCl2) or a similar reagent to introduce the carbonyl chloride group at the 1-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Amide Formation

Reaction with amines is a primary pathway:

-

Example : Reacting 4-Fluoropiperidine-1-carbonyl chloride with 1-methylpiperazine yields (4-chloro-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone (6 ) with 96% yield under mild conditions .

-

Conditions : Dichloromethane (DCM), room temperature, stoichiometric amine .

Esterification

Alcohols react similarly:

Kinetic vs. Thermodynamic Control

The fluorine atom at the 4-position enhances electrophilicity at the carbonyl carbon but may sterically hinder bulkier nucleophiles, as seen in lower yields (e.g., 53% with 4-fluoropiperidine due to steric effects) .

Reduction Reactions

The carbonyl chloride group can be reduced to a hydroxymethyl group.

Borane-THF Reduction

-

Reaction :

1-Boc-4-fluoropiperidine-4-carboxylic acidBH3-THF1-Boc-4-fluoro-4-(hydroxymethyl)piperidine -

Mechanism : Borane coordinates to the carbonyl oxygen, followed by hydride transfer .

Challenges

Reductive defluorination is a competing side reaction under hydrogenation conditions, producing desfluoro byproducts (up to 3% ) .

Potential Pathways

-

Fluorine may be replaced by hydroxyl or ketone groups under strong oxidizing agents (e.g., KMnO₄ or CrO₃).

-

Stability of the C–F bond limits oxidation efficiency, as fluorinated compounds often resist degradation .

Multicomponent Cycloadditions

Computational studies predict participation in cycloadditions with difluorocarbene and unsaturated partners (e.g., aldehydes, alkynes) to form α,α-difluorinated N-heterocycles .

Example

Pyridine derivatives react via dearomatization to form fused difluorinated heterocycles, though isolation challenges arise due to fluoride elimination .

Comparative Reactivity

The table below contrasts this compound with analogs:

Industrial and Synthetic Considerations

-

Scale-Up : Continuous flow reactors improve safety and yield by optimizing temperature/pressure.

-

Purification Challenges : Silica gel chromatography or automated systems (e.g., MDAP) are required due to polar byproducts .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Fluoropiperidine-1-carbonyl chloride is primarily utilized as an intermediate in the synthesis of:

- Fluorinated Pharmaceuticals : It aids in developing drugs with enhanced biological activity and improved pharmacokinetic properties.

- Fluorinated Agrochemicals : The compound's unique properties allow for the design of agrochemicals that exhibit increased efficacy and stability.

Biology

In biological research, this compound is employed for:

- Development of Fluorinated Analogs : These analogs are crucial for studying the interactions and mechanisms of biologically active molecules, aiding in drug discovery.

- Investigating Biological Pathways : The compound's reactivity allows researchers to explore its effects on various biological targets and pathways.

Medicine

In medicinal chemistry, this compound is investigated for:

- Synthesis of Antiparasitic Drugs : For instance, it has been explored in developing new leads against diseases like African sleeping sickness, showcasing promising results in preclinical studies .

- Potential Anticancer Applications : The compound's ability to modify existing drug structures may lead to new treatments for cancer.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for synthesizing fluorinated compounds |

| Biology | Development of analogs for biological studies |

| Medicine | Synthesis of drugs targeting parasitic infections and cancer |

Table 2: Case Studies

Wirkmechanismus

The mechanism of action of 4-Fluoropiperidine-1-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form various derivatives. The fluorine atom at the 4-position can influence the reactivity and stability of the compound, making it a valuable intermediate in the synthesis of fluorinated molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoropiperidine: Lacks the carbonyl chloride group but shares the fluorine substitution at the 4-position.

Piperidine-1-carbonyl chloride: Lacks the fluorine substitution but has the carbonyl chloride group at the 1-position.

4-Chloropiperidine-1-carbonyl chloride: Similar structure but with a chlorine atom instead of fluorine at the 4-position.

Uniqueness

4-Fluoropiperidine-1-carbonyl chloride is unique due to the combination of the fluorine atom and the carbonyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and various applications .

Eigenschaften

IUPAC Name |

4-fluoropiperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClFNO/c7-6(10)9-3-1-5(8)2-4-9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCWANXUYUKQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.